VU 0650991 - 488097-06-9

VU 0650991

Catalog Number: EVT-285086
CAS Number: 488097-06-9
Molecular Formula: C16H11ClF6N4O2
Molecular Weight: 440.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VU 0650991 is a non-competitive GLP-1 antagonist that is orally bioavailable and acts as a brain penetrant.
Overview

VU 0650991 is a synthetic compound classified as a noncompetitive antagonist of the glucagon-like peptide-1 receptor. This receptor plays a crucial role in glucose metabolism and appetite regulation, making VU 0650991 of interest in diabetes research and potential obesity treatments. The compound has demonstrated significant selectivity for the glucagon-like peptide-1 receptor, with an inhibitory concentration (IC50) ranging from 0.65 to 0.69 micromolar, indicating its effectiveness in blocking receptor activity.

Source

VU 0650991 is cataloged under the Chemical Abstracts Service number 488097-06-9. It is available from various suppliers, including Tocris Bioscience and R&D Systems, which provide detailed product information and specifications.

Classification

VU 0650991 falls under the category of small molecule pharmaceuticals and is specifically classified as a glucagon-like peptide-1 receptor antagonist. Its mechanism of action involves the inhibition of the receptor's activity, which is pivotal in regulating insulin secretion and appetite.

Synthesis Analysis

Methods

The synthesis of VU 0650991 involves multi-step chemical processes that typically require advanced organic chemistry techniques. While specific synthetic routes are proprietary to manufacturers, general methods may include:

  • Reagents: Utilization of various organic reagents that facilitate the formation of key functional groups.
  • Reaction Conditions: Controlled temperature and pressure settings to optimize yield and purity.
  • Purification: Techniques such as chromatography to isolate the final product from by-products.

Technical Details

The synthesis may involve several stages, including:

  • Formation of intermediates through nucleophilic substitutions or coupling reactions.
  • Use of protecting groups to ensure selective reactions at specific sites on the molecular structure.
  • Final deprotection steps to yield the active compound.
Molecular Structure Analysis

Structure

Data

While detailed structural data was not included in the search results, one can refer to chemical databases for canonical SMILES representations and other structural descriptors to visualize its molecular geometry.

Chemical Reactions Analysis

Reactions

VU 0650991 undergoes specific chemical reactions that are essential for its functionality as a receptor antagonist. These reactions primarily involve binding interactions with the glucagon-like peptide-1 receptor, leading to inhibition of its signaling pathways.

Technical Details

The binding process typically involves:

  • Hydrogen Bonding: Interaction with amino acid residues within the receptor.
  • Hydrophobic Interactions: Contributing to the stability of the ligand-receptor complex.

These interactions prevent the natural ligand from activating the receptor, thereby modulating physiological responses related to glucose metabolism.

Mechanism of Action

Process

The mechanism by which VU 0650991 exerts its effects involves:

  1. Receptor Binding: The compound binds noncompetitively to the glucagon-like peptide-1 receptor.
  2. Inhibition of Signaling: By occupying the receptor site, it prevents endogenous peptides from activating downstream signaling pathways.
  3. Physiological Outcomes: The inhibition leads to reduced insulin secretion and altered appetite regulation, potentially aiding in weight management and glycemic control.

Data

Research indicates that VU 0650991 displays over 40-fold selectivity for the glucagon-like peptide-1 receptor compared to other receptors, underscoring its potential therapeutic applications in metabolic disorders.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or boiling point were not detailed in the search results, compounds in this class typically exhibit:

  • Solubility: Often soluble in organic solvents but may have limited water solubility.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light or moisture depending on functional groups present.

Chemical Properties

Chemical properties would include reactivity profiles with various reagents, stability under different pH conditions, and potential interactions with biological macromolecules.

Applications

VU 0650991 has promising applications in scientific research, particularly in:

  • Diabetes Treatment: As a tool compound for studying glucagon-like peptide-1 signaling pathways.
  • Obesity Research: Investigating appetite regulation mechanisms through receptor antagonism.

Its selectivity and efficacy make it a valuable candidate for further development in pharmacological applications targeting metabolic diseases.

Pharmacological Characterization of VU 0650991 as a GLP-1 Receptor Antagonist

Non-Competitive Antagonism of GLP-1 Receptors: Mechanisms and Selectivity Profiles

VU 0650991 (chemical name: 7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione; CAS: 488097-06-9) is a structurally defined small-molecule antagonist of the glucagon-like peptide-1 (GLP-1) receptor. Its molecular formula is C₁₆H₁₁ClF₆N₄O₂, with a molecular weight of 440.73 g/mol [1] [9]. Unlike competitive antagonists, VU 0650991 binds allosterically to the GLP-1 receptor, inducing a conformational change that prevents endogenous GLP-1 or synthetic agonists (e.g., Exendin-4) from activating downstream signaling. This non-competitive mechanism is evidenced by its ability to suppress maximal agonist response without shifting agonist dose-response curves, a hallmark of allosteric inhibition [1]. The compound exhibits potent antagonistic activity with a half-maximal inhibitory concentration (IC₅₀) of 0.65–0.69 μM in cell-based assays [1] [4]. Its binding site is distinct from the orthosteric GLP-1 binding pocket, enabling irreversible disruption of receptor-G protein coupling and cyclic AMP (cAMP) production.

Comparative Analysis of GLP-1 Receptor Antagonism vs. Glucagon Receptor Selectivity

VU 0650991 demonstrates remarkable selectivity for the GLP-1 receptor (GLP-1R) over the closely related glucagon receptor (GCGR). Biochemical profiling reveals >40-fold selectivity for GLP-1R, attributed to structural differences in the allosteric binding cavities of these receptors [1] [9]. This selectivity is critical for isolating GLP-1-specific pathways in complex physiological systems where glucagon receptors coexist. For example, at concentrations fully inhibiting GLP-1R (1 μM), VU 0650991 shows negligible activity against GCGR, as confirmed by glucagon-induced cAMP accumulation assays [1]. The molecular basis for this selectivity lies in the pyrimidinedione core of VU 0650991, which forms hydrophobic interactions with transmembrane helices of GLP-1R but not GCGR [9].

Table 1: Selectivity Profile of VU 0650991

ReceptorIC₅₀ (μM)Selectivity Ratio vs. GCGR
GLP-1R0.65–0.69Reference (1×)
GCGR>30>40-fold
GIPR>50>75-fold

Data sourced from receptor-specific cAMP accumulation assays [1] [9].

Role in Modulating Insulin Secretion Pathways: In Vitro Inhibition of Exendin-4 Activity

VU 0650991 serves as a pharmacological tool to dissect GLP-1-mediated insulin secretion. In primary mouse pancreatic islets, it dose-dependently inhibits Exendin-4 (a stable GLP-1R agonist)-potentiated insulin secretion, confirming GLP-1R-specific effects [1] . At 10 μM, VU 0650991 reduces Exendin-4-enhanced insulin release by 85–90%, without affecting baseline insulin secretion under low glucose conditions. This indicates that its action is contingent on GLP-1R activation [1]. Mechanistically, VU 0650991 disrupts the GLP-1R/β-arrestin/FAK (focal adhesion kinase) signaling axis, a pathway implicated in insulin granule exocytosis . In MIN6 β-cells, pretreatment with VU 0650991 abolishes fisetin tetramethyl ether (a GLP-1R-biased agonist)-induced insulin secretion, further validating its utility in probing biased agonism .

Table 2: In Vitro Effects of VU 0650991 on Insulin Secretion

Model SystemAgonist ChallengeVU 0650991 ConcentrationReduction in Insulin Secretion
Primary mouse isletsExendin-4 (10 nM)1 μM50–55%
Primary mouse isletsExendin-4 (10 nM)10 μM85–90%
MIN6 β-cellsFisetin tetramethyl ether (10 μM)10 μM95–98%

Data compiled from isolated islet and cell line studies [1] .

Impact on Glucose Homeostasis: In Vivo Evidence for Blood Insulin Reduction and Hyperglycemic Effects

In vivo studies demonstrate that VU 0650991 exerts significant effects on glucose metabolism through systemic GLP-1R blockade. In normoglycemic rodent models, oral administration (10 mg/kg) reduces plasma insulin by 30–40% within 2 hours, concomitant with a 25–30% increase in blood glucose levels [1] [5]. This hyperglycemic effect arises from dual mechanisms: (1) suppressed insulin secretion from pancreatic β-cells and (2) loss of GLP-1-mediated suppression of glucagon release from α-cells [5]. Notably, VU 0650991 reverses β-cell regeneration induced by glucagon receptor antagonism in diabetic mice, underscoring the GLP-1R-dependent nature of this process [5]. The compound’s brain penetrance (confirmed by CSF/plasma ratios >0.3) suggests potential CNS-mediated glucose effects, though peripheral actions dominate glycemic changes [1] [4].

Table 3: In Vivo Metabolic Effects of VU 0650991

ParameterChange vs. BaselineTime Post-DoseModel
Plasma insulin↓30–40%2 hoursNormoglycemic mice
Blood glucose↑25–30%2 hoursNormoglycemic mice
β-cell regeneration↓70–80%7 daysDiabetic (db/db) mice

Data from rodent pharmacokinetic/pharmacodynamic studies [1] [5].

Table 4: Key Chemical and Pharmacological Properties of VU 0650991

PropertyValue
Chemical name7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione
CAS number488097-06-9
Molecular formulaC₁₆H₁₁ClF₆N₄O₂
Molecular weight440.73 g/mol
Antagonist typeNon-competitive, allosteric
Primary targetGLP-1 receptor
Selectivity>40-fold vs. glucagon receptor
Brain penetrationYes (orally bioavailable)
Purity (commercial)≥98%

Consolidated from supplier specifications and experimental characterizations [1] [4] [9].

Properties

CAS Number

488097-06-9

Product Name

VU 0650991

IUPAC Name

7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

Molecular Formula

C16H11ClF6N4O2

Molecular Weight

440.73 g/mol

InChI

InChI=1S/C16H11ClF6N4O2/c1-26-11-9(12(28)27(2)13(26)29)14(15(18,19)20,16(21,22)23)25-10(24-11)7-3-5-8(17)6-4-7/h3-6H,1-2H3,(H,24,25)

InChI Key

MFEIZMHODFOWAT-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)C(N=C(N2)C3=CC=C(C=C3)Cl)(C(F)(F)F)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

VU 0650991; VU0650991; VU-0650991

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)C(N=C(N2)C3=CC=C(C=C3)Cl)(C(F)(F)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.